Ethyl 1-amino-3-methylcyclohexane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-amino-3-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-9(12)10(11)6-4-5-8(2)7-10/h8H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXWKULBALKFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC(C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route Overview
The synthesis typically starts from a suitably functionalized cyclohexane derivative, often a cyclohexanecarboxylic acid or its ester, followed by selective introduction of the amino group at the 1-position and methyl substitution at the 3-position. Key steps include:
- Protection and activation of functional groups
- Amination reactions (nucleophilic substitution or reductive amination)
- Esterification or transesterification to form the ethyl ester
- Purification via extraction and crystallization
Specific Synthetic Method from Patent Literature
A representative method is described in patent WO2017070418A1, which outlines the synthesis of cyclohexane carboxamide derivatives and related compounds, including amino-substituted cyclohexane carboxylates.
Key steps in this method include:
- Starting from monoprotected diamines, which are coupled with functionalized cyclohexane carboxylic acid derivatives.
- Use of coupling reagents such as 3-(ethyliminomethylideneamino)-N,N-dimethyl EDC.HCl to facilitate amide bond formation.
- Reaction conditions involve stirring at room temperature, with temperature control via ice baths during sensitive steps.
- Workup includes extractions with aqueous sodium hydroxide, water, and brine, followed by drying over sodium sulfate and concentration under vacuum.
- Final isolation of the product as a solid after solvent removal.
Reaction conditions and reagents:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Coupling reaction | 3-(ethyliminomethylideneamino)-N,N-dimethyl EDC.HCl, triethylamine, room temperature, overnight stirring | Facilitates amide bond formation |
| Extraction | 0.1 M NaOH, water, brine | Removes impurities |
| Drying | Anhydrous sodium sulfate | Removes residual water |
| Concentration | Rotary evaporator under vacuum (5-10 mm Hg, 40°C max) | Yields solid product |
This method is adaptable for producing this compound by selecting appropriate starting materials and protecting groups.
Alternative Synthetic Routes
While detailed procedures specifically for this compound are scarce, related compounds such as ethyl 3-amino-3-methylcyclohexane-1-carboxylate have been synthesized through:
- Cyclization of Precursors: Starting from linear or branched precursors that undergo cyclization to form the cyclohexane ring with desired substituents.
- Functional Group Transformations: Oxidation, reduction, and substitution reactions using reagents like potassium permanganate (oxidation), lithium aluminum hydride (reduction), and acyl chlorides (for esterification or substitution).
- Reductive Amination: Introduction of the amino group via reductive amination of a ketone or aldehyde intermediate on the cyclohexane ring.
These methods emphasize the importance of regioselective functionalization to place the amino and methyl groups correctly on the cyclohexane ring.
Comparative Summary of Preparation Methods
| Preparation Aspect | Patent Method (WO2017070418A1) | Alternative Literature Methods |
|---|---|---|
| Starting Material | Monoprotected diamines and functionalized cyclohexane acids | Cyclization of precursors or functional group transformations |
| Amination Strategy | Coupling with activated amine derivatives using EDC.HCl | Reductive amination or nucleophilic substitution |
| Ester Formation | Ester present in starting acid or formed by esterification | Acyl chloride reaction or transesterification |
| Reaction Conditions | Room temperature, ice bath for temperature control | Varies: reflux, room temperature, or catalytic conditions |
| Purification | Extraction with aqueous solutions, drying, vacuum concentration | Chromatography, crystallization |
| Yield and Purity | High purity solid isolated after solvent removal | Variable, dependent on method and scale |
Research Findings and Notes on Preparation
- The use of coupling reagents like EDC.HCl combined with triethylamine is effective for amide bond formation and can be adapted for ester derivatives.
- Temperature control during the reaction is critical to prevent side reactions and degradation of sensitive intermediates.
- Extraction with aqueous sodium hydroxide and brine helps remove acidic and polar impurities, improving product purity.
- Drying agents such as anhydrous sodium sulfate ensure removal of residual moisture, critical for downstream applications.
- The stereochemistry of the cyclohexane ring substituents can be controlled by choice of starting materials and protecting groups, which is important for biological activity.
- Alternative methods involving cyclization and reductive amination provide routes to the compound but may require more steps or careful regioselective control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-3-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-amino-3-methylcyclohexanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 1-amino-3-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-amino-3-methylcyclohexane-1-carboxylate depends on its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Trends
- Steric Effects : Bulky substituents (e.g., tert-butyl) improve stability but may hinder synthetic accessibility .
- Ring Strain : Cyclobutane derivatives exhibit higher reactivity due to ring strain, useful in targeted syntheses .
- Solubility : Ethyl esters generally offer better solubility in organic solvents compared to tert-butyl analogs, facilitating reaction workups .
Biological Activity
Ethyl 1-amino-3-methylcyclohexane-1-carboxylate is a cycloalkane derivative that has garnered attention for its potential biological activities. This compound features an amino group and an ester functional group, which are critical for its interactions with biological macromolecules. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be described as follows:
- Cyclohexane Ring : Provides a stable framework.
- Amino Group : Capable of forming hydrogen bonds, influencing enzyme activity and receptor interactions.
- Carboxylate Group : Participates in acid-base reactions, enhancing the compound's reactivity.
The mechanism of action for this compound involves several key interactions:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
- Receptor Binding : The carboxylate group may facilitate binding to various receptors, influencing signal transduction pathways.
These interactions suggest that this compound may exhibit a range of biological effects, including anti-inflammatory and analgesic properties.
Biological Activity
Research indicates that compounds with similar structures to this compound have demonstrated various biological activities:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in animal models.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : Certain analogs have been investigated for their ability to protect neuronal cells from damage.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C9H17NO2 | Potential anti-inflammatory and anticancer |
| Ethyl 3-amino-4-methylcyclohexane-1-carboxylate | C10H19NO2 | Anti-inflammatory properties |
| Ethyl (1S,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate | C9H17NO | Neuroprotective effects |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anti-inflammatory Study : A study investigating the anti-inflammatory properties of cyclohexane derivatives found that certain compounds reduced edema in animal models significantly compared to controls. The study highlighted the importance of the amino and carboxylic groups in mediating these effects .
- Cytotoxicity Assay : In vitro assays demonstrated that some derivatives exhibited cytotoxic effects against human cancer cell lines, with IC50 values indicating significant potency. This suggests that modifications to the cyclohexane structure could enhance anticancer activity .
- Neuroprotection Research : A recent investigation into neuroprotective agents identified a derivative similar to this compound as effective in preventing neuronal apoptosis in models of oxidative stress .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and crystallographic methods for characterizing Ethyl 1-amino-3-methylcyclohexane-1-carboxylate?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the positions of the amino, methyl, and ester groups. IR spectroscopy can validate functional groups (e.g., ester C=O stretch at ~1700–1750 cm) and hydrogen bonding involving the amino group .
- Crystallography : Single-crystal X-ray diffraction (SXRD) is critical for resolving stereochemistry and intramolecular interactions. Refinement using SHELX software ensures accurate bond-length and angle measurements, particularly for the cyclohexane ring conformation and substituent orientations .
Q. How is this compound synthesized, and what are the critical steps?
- Methodological Answer :
- Key Steps :
Cyclohexane ring formation via Diels-Alder or ring-closing metathesis.
Introduction of the amino group via reductive amination or nucleophilic substitution.
Esterification using ethyl chloroformate or acid-catalyzed Fischer esterification.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates. Yield optimization requires strict control of reaction temperature and pH .
Q. What structural features govern its chemical reactivity?
- Methodological Answer :
- The amino group enables nucleophilic reactions (e.g., acylations, Schiff base formation), while the ester group participates in hydrolysis or transesterification. Steric hindrance from the methyl group at position 3 and the ethyl ester at position 1 influences regioselectivity in substitution reactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate its interactions with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d,p) level to predict electrostatic potential surfaces and nucleophilic/electrophilic sites. Compare with crystallographic data to validate conformers .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with enzymes (e.g., proteases). Focus on hydrogen bonding (amino group) and hydrophobic interactions (methyl/cyclohexane) to identify binding affinities .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Data Harmonization : Standardize assay conditions (pH, temperature, solvent) to minimize variability. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. enzyme inhibition assays).
- Structural Comparisons : Compare activity profiles with analogs (e.g., ethyl 4-amino-1-methylcyclohexane-1-carboxylate) to isolate substituent-specific effects .
Q. What statistical models are suitable for optimizing synthetic yield under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, temperature). Use ANOVA to identify significant factors.
- Machine Learning : Train regression models (e.g., random forest) on historical reaction data to predict optimal conditions for new derivatives .
Q. How to validate hydrogen bonding interactions observed crystallographically with solution-phase data?
- Methodological Answer :
- Solution Studies : Conduct -NMR titration experiments in DMSO-d or CDCl to monitor chemical shift changes upon adding target biomolecules.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to corroborate crystallographic interaction models .
Comparative Analysis
Q. What are the best practices for comparing its bioactivity with structural analogs?
- Methodological Answer :
- SAR Tables : Tabulate IC, LogP, and hydrogen-bond donor/acceptor counts for analogs (e.g., tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate) to identify trends.
- 3D-QSAR : Generate CoMFA or CoMSIA models to map steric/electronic requirements for activity. Use cross-validated values to assess predictive power .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
